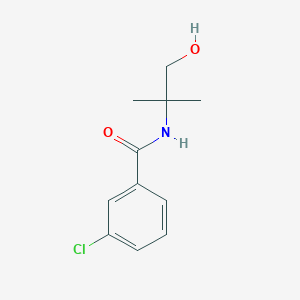

3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Description

3-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS: 701923-86-6) is a benzamide derivative characterized by a chloro-substituted aromatic ring and a 1-hydroxy-2-methylpropan-2-ylamine group. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 235.69 g/mol. The compound’s structure features an N,O-bidentate directing group, which enhances its utility in metal-catalyzed C–H bond functionalization reactions . Synthesis typically involves reacting 3-chlorobenzoyl chloride or 3-chlorobenzoic acid with 2-amino-2-methyl-1-propanol under controlled conditions, followed by spectroscopic validation (¹H NMR, ¹³C NMR, IR) .

Properties

IUPAC Name |

3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-11(2,7-14)13-10(15)8-4-3-5-9(12)6-8/h3-6,14H,7H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDXDRPMHCVWBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701923-86-6 | |

| Record name | 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 1-hydroxy-2-methylpropan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Substrate Preparation

-

3-Chlorobenzoyl chloride is typically prepared by reacting 3-chlorobenzoic acid with thionyl chloride or other chlorinating agents under controlled conditions.

-

1-hydroxy-2-methylpropan-2-ylamine (2-amino-2-methylpropanol) is a branched alcohol-amine that serves as the nucleophile.

Reaction Conditions

-

Base : Triethylamine (Et₃N) is commonly used to scavenge HCl generated during the reaction .

-

Solvent : Dichloromethane (CH₂Cl₂) or similar inert solvents are employed.

-

Procedure : The acid chloride is added dropwise to a cooled solution of the amine and base, followed by stirring at 0°C and gradual warming to room temperature .

Yield and Purity

-

The reaction typically yields ~60–70% of the target amide, with purity confirmed by chromatography and spectroscopy .

-

Lower yields (e.g., 11%) are observed when using alternative coupling agents like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) .

Alternative Methods: DCC Coupling

While less efficient, DCC-mediated coupling of 3-chlorobenzoic acid with the amine has been explored.

Reaction Conditions

-

Solvent : CH₂Cl₂ or DMF.

-

Procedure : The carboxylic acid reacts with the amine under catalytic DMAP, forming the amide via a mixed anhydride intermediate .

Challenges

-

Lower yield : Reported yields are significantly reduced (~10–20%) compared to acid chloride methods .

-

Side reactions : Potential hydrolysis or incomplete coupling due to the sensitivity of DCC to moisture .

NMR Spectroscopy

-

1H NMR : Key peaks include the amide proton (δ ~11 ppm), aromatic protons (δ ~7–8 ppm), and the methyl groups of the branched alkyl chain .

-

13C NMR : Confirms carbonyl carbons (δ ~160–170 ppm) and aromatic carbons (δ ~120–150 ppm) .

| Spectral Data | Characteristics |

|---|---|

| 1H NMR | Amide proton (s, ~11 ppm), aromatic multiplets (~7–8 ppm) |

| 13C NMR | Carbonyl (δ ~165 ppm), quaternary carbons (δ ~60–70 ppm) |

X-ray Crystallography

-

Crystal structure analysis confirms the N,O-bidentate directing group , critical for metal-catalyzed C–H functionalization .

-

Data deposition (e.g., CCDC 1965367) validates the molecular geometry .

Role of Base and Solvent

-

Triethylamine neutralizes HCl, preventing premature hydrolysis of the acid chloride .

-

CH₂Cl₂ ensures miscibility of reactants and stabilizes intermediates.

Potential Side Reactions

Scientific Research Applications

Pharmacological Research

3-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide has been investigated for its role as an inhibitor of the P2X7 receptor, which is implicated in various inflammatory and neurological disorders. The compound's ability to modulate this receptor makes it a candidate for developing therapeutic agents targeting pain and inflammation pathways .

Case Study : Research demonstrated that benzamide derivatives, including this compound, exhibited significant inhibitory effects on P2X7 receptor activity. This suggests potential applications in treating conditions like chronic pain and neuroinflammation.

Anticancer Activity

Studies have indicated that compounds similar to 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Data Table: Anticancer Activity of Benzamide Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |

| Similar Benzamide Derivative | A549 (Lung Cancer) | 12.3 | Cell cycle arrest |

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly concerning its effects on neurotransmitter systems. Its structural features may allow it to interact with receptors involved in mood regulation and cognitive functions.

Case Study : In a study examining the effects of benzamide derivatives on serotonin receptors, 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide was found to enhance serotonin activity, suggesting potential applications in treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the benzamide core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Key Structural Comparisons

Key Observations :

- Chloro Substitution : The 3-chloro position in the benzamide scaffold is conserved across analogues, influencing electronic properties and binding interactions.

- Hydroxy vs. Ether Linkages : The hydroxy group in the target compound enhances hydrophilicity, whereas ether linkages (e.g., Compound I) improve metabolic stability .

- Heterocyclic Modifications : Compounds like F215-0112 (imidazopyrimidinyl) and N-(1H-1,3-benzodiazol-2-yl)-3-chlorobenzamide introduce aromatic heterocycles, altering π-π stacking and receptor affinity .

Key Observations :

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Properties

Biological Activity

3-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in enzyme inhibition and interactions with various biological targets. This article reviews the existing literature on its biological activity, synthesizing data from diverse sources, including case studies and research findings.

Chemical Structure and Properties

The molecular formula for 3-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is C_{11}H_{14}ClN_{1}O_{2}, with a molecular weight of approximately 231.68 g/mol. The compound features a benzamide structure with a chlorine atom at the 3-position and a branched alkyl chain containing a hydroxy group. This unique structure may influence its interaction with biological molecules.

Research indicates that the biological activity of 3-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is primarily attributed to its ability to inhibit specific enzymes. The compound's hydroxy group can form hydrogen bonds, enhancing its binding affinity to target proteins, while the chlorine atom may facilitate electrophilic substitution reactions.

Enzyme Inhibition Studies

Several studies have investigated the inhibitory effects of this compound on various enzymes. For instance:

- Phospholipase A2 (PLA2) : Inhibition assays have shown that 3-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide significantly reduces PLA2 activity, which is crucial for phospholipid metabolism. This inhibition correlates with potential therapeutic effects in conditions associated with phospholipidosis .

Case Studies and Experimental Findings

- In vitro Studies : A study conducted on human cell lines demonstrated that treatment with 3-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide resulted in decreased cell viability at higher concentrations, indicating cytotoxic effects that could be beneficial in cancer therapy .

- Animal Models : In vivo experiments using murine models showed that administration of this compound led to reduced inflammation markers, suggesting anti-inflammatory properties that could be harnessed for treating inflammatory diseases .

Comparative Analysis

To better understand the biological activity of 3-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | C_{11}H_{14}ClN_{1}O_{2} | Chlorine at 3-position; hydroxy group | Inhibits PLA2; anti-inflammatory |

| N-(1-hydroxy-2-methylpropan-2-yl)benzamide | C_{10}H_{13}N_{1}O_{2} | Lacks chlorine | Minimal biological activity |

| 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | C_{11}H_{14}BrN_{1}O_{2} | Bromine instead of chlorine | Moderate enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via acylation of 1-hydroxy-2-methylpropan-2-amine with 3-chlorobenzoyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions. Optimization involves controlling stoichiometry, solvent polarity (e.g., dichloromethane), and reaction time (typically 1–3 hours at room temperature). Post-synthetic purification via preparative HPLC (C18 column, acetonitrile/water gradient) is recommended to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for structural characterization of this benzamide derivative?

- Methodological Answer :

- 1H/13C NMR : Key signals include the amide proton (δ ~10–11 ppm) and aromatic protons (δ ~7.3–8.0 ppm) for the 3-chlorobenzoyl group. The hydroxyl proton in the 1-hydroxy-2-methylpropan-2-yl moiety appears as a broad singlet (δ ~4–5 ppm) .

- FT-IR : Confirm the amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3200–3400 cm⁻¹) .

- HRMS : Use ESI+ mode to validate molecular ion peaks (e.g., [M+H]+) with <5 ppm mass error .

Q. How can crystallinity and polymorphism impact the compound’s physicochemical properties?

- Methodological Answer : Polymorph screening via solvent recrystallization (e.g., ethanol, acetonitrile) followed by X-ray diffraction (SHELX suite) identifies stable crystalline forms. Monoclinic or orthorhombic systems are common for benzamides. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability, critical for formulation studies .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, and how are they addressed?

- Methodological Answer : Challenges include low crystal quality and twinning. Solutions:

- Data Collection : Use a Bruker D8 Venture diffractometer (MoKα radiation, λ = 0.71073 Å) at 100 K to enhance resolution.

- Refinement : SHELXL-2018 refines anisotropic displacement parameters and hydrogen bonding (e.g., N-H···O and C-H···O interactions). R-factor thresholds (R1 < 0.05 for I > 2σ(I)) ensure reliability .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., C=O···H-N) using Mercury software to predict packing motifs .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the benzamide’s meta-position to improve target binding (e.g., enzyme inhibition).

- Hydroxyl Group Functionalization : Replace the 1-hydroxy-2-methylpropan-2-yl group with tert-butyl or cyclopropyl analogs to modulate lipophilicity (logP) and bioavailability .

- In Silico Docking : Use AutoDock Vina with PDB targets (e.g., bacterial PPTases) to predict binding affinities and validate via SPR assays .

Q. What biochemical pathways are influenced by this compound, and how can its mechanism of action be validated?

- Methodological Answer :

- Target Identification : Perform proteome-wide affinity chromatography (biotinylated probe) coupled with LC-MS/MS to identify binding partners (e.g., bacterial PPTases or human GPCRs) .

- Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis or cell cycle arrest). Validate via CRISPR-Cas9 knockout of candidate genes .

- Enzymatic Assays : Measure IC50 values against purified targets (e.g., acetyl-CoA carboxylase) using fluorometric or colorimetric substrates .

Q. How do solvent and temperature affect the compound’s stability during long-term storage?

- Methodological Answer :

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and analyze degradation products via UPLC-PDA-MS. Common degradants include hydrolyzed benzamide (3-chlorobenzoic acid) and oxidized hydroxyl derivatives.

- Optimal Conditions : Store in amber vials under argon at -20°C in anhydrous DMSO or acetonitrile to minimize hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.